molecular formula C7H7ClFN3 B13697384 1-(5-Chloro-2-fluorophenyl)guanidine

1-(5-Chloro-2-fluorophenyl)guanidine

Cat. No.: B13697384
M. Wt: 187.60 g/mol
InChI Key: MYNNRYUWISYJQF-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluorophenyl)guanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group attached to a phenyl ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-fluorophenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2-fluoroaniline with cyanamide under acidic conditions to form the guanidine derivative. Another method includes the use of transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the guanidine group onto the aromatic ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-fluorophenyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorophenyl)guanidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(5-Chloro-2-fluorophenyl)guanidine is unique due to its specific combination of chlorine and fluorine substitutions on the phenyl ring and the presence of the guanidine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

1-(5-Chloro-2-fluorophenyl)guanidine is a guanidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

This compound has a specific molecular structure that influences its biological interactions. The compound's molecular formula is C7H7ClFC_7H_7ClF with a molecular weight of approximately 161.58 g/mol. Its structure allows it to interact with various biological targets, which is critical for its activity.

The biological activity of this compound primarily involves its interaction with cellular membranes and proteins, leading to alterations in cellular functions. Key mechanisms include:

  • Membrane Disruption : Studies suggest that this compound can depolarize and disrupt bacterial cell membranes, contributing to its antimicrobial properties .
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, including β-secretase, which is linked to Alzheimer's disease pathology .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

CompoundBacterial StrainMIC (µM)
This compoundStaphylococcus aureus2.0
This compoundEscherichia coli125

The compound shows enhanced activity against Gram-positive bacteria compared to Gram-negative strains, likely due to differences in membrane structure and permeability .

Enzymatic Inhibition

Research indicates that this compound can effectively inhibit β-secretase enzymes, which are crucial targets in Alzheimer's disease treatment. In vitro studies demonstrated an IC50 value of approximately 97 nM for related guanidine compounds . This inhibition is significant as it may lead to reduced amyloid-beta peptide formation, a hallmark of Alzheimer's pathology.

Study on Antimicrobial Properties

In a recent study examining the antimicrobial efficacy of guanidine derivatives, this compound was tested against multiple bacterial strains. The results indicated that the compound had a potent effect on S. aureus with an MIC of 2 µM, demonstrating its potential as an antibacterial agent .

Study on Alzheimer’s Disease

A study focused on the synthesis and evaluation of guanidine-based compounds for β-secretase inhibition found that modifications to the guanidine moiety significantly influenced activity. The compound's ability to inhibit β-secretase suggests a promising avenue for therapeutic development in neurodegenerative diseases .

Properties

Molecular Formula

C7H7ClFN3

Molecular Weight

187.60 g/mol

IUPAC Name

2-(5-chloro-2-fluorophenyl)guanidine

InChI

InChI=1S/C7H7ClFN3/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3H,(H4,10,11,12)

InChI Key

MYNNRYUWISYJQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N=C(N)N)F

Origin of Product

United States

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